Tert-butyl 2,3-dimethoxybenzoate

Descripción

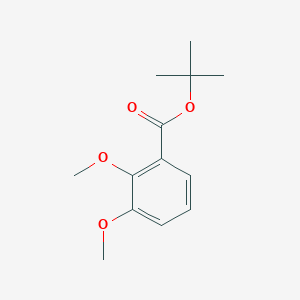

Tert-butyl 2,3-dimethoxybenzoate is an ester derivative of 2,3-dimethoxybenzoic acid, characterized by a tert-butyl group attached to the carboxylate moiety. The compound’s structure includes two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring, which influence its electronic and steric properties. These studies highlight how substituent positions modulate solubility, thermal stability, and electronic behavior, which may extrapolate to the tert-butyl ester’s properties .

Propiedades

Fórmula molecular |

C13H18O4 |

|---|---|

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

tert-butyl 2,3-dimethoxybenzoate |

InChI |

InChI=1S/C13H18O4/c1-13(2,3)17-12(14)9-7-6-8-10(15-4)11(9)16-5/h6-8H,1-5H3 |

Clave InChI |

LINDKNWJHLXXJG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The provided evidence focuses on Cu(II) complexes of 2,3-, 3,5-, and 2,6-dimethoxybenzoates, offering critical insights into how methoxy group positioning influences physicochemical properties. While these are metal salts rather than esters, the structural similarities in the dimethoxybenzoate moiety allow for meaningful comparisons.

Solubility Trends

The solubility of Cu(II) dimethoxybenzoates in water at room temperature follows the order:

3,5- < 2,3- < 2,6-dimethoxybenzoate (Table 1).

This trend arises from the interplay of inductive, mesomeric, and steric effects:

- 3,5-dimethoxybenzoate : Symmetric substitution reduces solubility due to strong electron-withdrawing inductive effects, lowering electron density on the carboxylate oxygen.

- 2,6-dimethoxybenzoate : Steric hindrance between adjacent methoxy groups weakens resonance stabilization, enhancing solubility.

- 2,3-dimethoxybenzoate : Intermediate solubility due to balanced inductive and steric effects .

For tert-butyl 2,3-dimethoxybenzoate, the bulky tert-butyl group likely reduces water solubility compared to metal salts but may enhance solubility in organic solvents.

Thermal Decomposition

Thermal stability and decomposition pathways vary significantly with methoxy positioning:

| Compound | Decomposition Pathway |

|---|---|

| Cu(II) 2,3-dimethoxybenzoate | CuL₂·2H₂O → CuL₂·H₂O → CuL₂ → CuO |

| Cu(II) 3,5-dimethoxybenzoate | CuL₂·2H₂O → CuL₂ → CuO |

| Cu(II) 2,6-dimethoxybenzoate | CuL₂·H₂O → CuL₂ → CuO |

The 2,3-isomer retains hydration water longer, suggesting stronger coordination bonds. The tert-butyl ester’s decomposition would likely involve cleavage of the ester group, with methoxy positions influencing stability through electron donation/withdrawal .

Magnetic and Electronic Properties

Cu(II) dimethoxybenzoates exhibit antiferromagnetic interactions in dimeric structures (Table 3):

| Compound | Effective Magnetic Moment (µeff, BM) at Room Temperature |

|---|---|

| 2,3-dimethoxybenzoate | 1.47 BM |

| 3,5-dimethoxybenzoate | 1.75 BM |

| 2,6-dimethoxybenzoate | 1.47 BM |

The higher µeff for the 3,5-isomer indicates weaker antiferromagnetic coupling, attributed to reduced electron density on carboxylate oxygens, weakening metal-oxygen bonds.

Electronic Effects

- Inductive Effects : Methoxy groups withdraw electron density via inductive effects, stabilizing carboxylate anions. This effect is strongest in 3,5-dimethoxybenzoate due to symmetric substitution.

- Mesomeric Effects : Resonance donation of electrons from methoxy groups enhances conjugation, particularly in 2,3- and 2,6-isomers.

- Steric Effects : Adjacent methoxy groups (e.g., 2,6-) introduce steric strain, altering solubility and reactivity .

Implications for this compound

While direct data on the tert-butyl ester are sparse, the positional effects of methoxy groups observed in Cu(II) complexes suggest:

Solubility : Likely lower in water than metal salts but higher in organic solvents due to the tert-butyl group.

Stability : Enhanced thermal stability compared to metal salts, with decomposition dominated by ester cleavage.

Reactivity : Electron-donating effects of 2,3-methoxy groups may increase susceptibility to nucleophilic attack.

Further experimental studies are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.